Dibenzoyl-L-tartaric acid monohydrate
Overview
Description
Dibenzoyl-L-tartaric acid monohydrate, with the chemical formula C18H14O8·H2O and CAS registry number 62708-56-9, is a white crystalline powder known for its applications in the pharmaceutical industry. It is characterized by its dibenzoyl and tartaric acid functional groups. This compound is commonly used as a chiral resolving agent, allowing for the separation of enantiomers in drug synthesis. Additionally, it serves as a catalyst in various organic reactions and exhibits antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzoyl-L-tartaric acid monohydrate can be synthesized using L-tartaric acid and benzoyl chloride as raw materials, with copper sulfate as a catalyst and toluene as a solvent. The reaction involves the formation of L-dibenzoyl tartaric anhydride, which is then hydrolyzed to obtain the final product. The process is efficient, with a recovery ratio of over 95%, and the raw materials can be recycled .
Industrial Production Methods
In industrial settings, the synthesis involves adding L-tartaric acid and toluene to a reactor, followed by the addition of copper sulfate. Benzoyl chloride is then added dropwise, and the reaction is continued for several hours. The resulting L-dibenzoyl tartaric anhydride is hydrolyzed with water to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Dibenzoyl-L-tartaric acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Dibenzoyl-L-tartaric acid monohydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral resolving agent for the separation of enantiomers and as a catalyst in organic synthesis.
Biology: Employed in the study of chiral molecules and their interactions with biological systems.
Industry: Applied in the production of agrochemicals and as an antioxidant in food and cosmetic formulations.
Mechanism of Action
The mechanism by which Dibenzoyl-L-tartaric acid monohydrate exerts its effects involves its role as a chiral resolving agent. It interacts with racemic mixtures, forming diastereomeric salts that can be separated based on their different solubilities. This allows for the isolation of enantiomerically pure compounds. The molecular targets and pathways involved include the functional groups of the racemic compounds and the chiral centers of this compound .
Comparison with Similar Compounds
Similar Compounds
- Dibenzoyl-D-tartaric acid
- Di-p-toluoyl-L-tartaric acid
- Di-p-toluoyl-D-tartaric acid
- Di-pivaloyl-L-tartaric acid
- Di-pivaloyl-D-tartaric acid
Uniqueness
Dibenzoyl-L-tartaric acid monohydrate is unique due to its high efficiency as a chiral resolving agent and its ability to form stable diastereomeric salts. It also exhibits antioxidant properties, making it suitable for use in various formulations .
Properties
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDIHODZARUBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2743-38-6 | |
Record name | Dibenzoyl-L-tartaric acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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